N-(sec-butyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
“N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the pyridazinyl group: The pyridazinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the butan-2-yl group: This step can be achieved through alkylation reactions.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
“N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: A closely related compound with similar structural features.
N-(Butan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylate: Another similar compound with a carboxylate group instead of a carboxamide group.
Uniqueness
“N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H26N4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-butan-2-yl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H26N4O/c1-3-15(2)21-20(25)17-11-13-24(14-12-17)19-10-9-18(22-23-19)16-7-5-4-6-8-16/h4-10,15,17H,3,11-14H2,1-2H3,(H,21,25) |
InChI Key |
CUCOGQOVQDDJRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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